3-(4-(2-Fluorophenyl)piperazinyl)-5-phenylcyclohex-2-en-1-one
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Overview
Description
3-(4-(2-Fluorophenyl)piperazinyl)-5-phenylcyclohex-2-en-1-one is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group and a phenylcyclohexenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(2-Fluorophenyl)piperazinyl)-5-phenylcyclohex-2-en-1-one typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts under basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via nucleophilic substitution reactions, often using fluorobenzene derivatives.
Cyclohexenone Formation: The phenylcyclohexenone moiety is formed through aldol condensation reactions involving benzaldehyde and cyclohexanone.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using optimized conditions for each step to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexenone moiety, leading to the formation of diketones.
Reduction: Reduction reactions can convert the cyclohexenone to cyclohexanol derivatives.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to introduce new functional groups.
Major Products
Oxidation: Formation of diketones.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
3-(4-(2-Fluorophenyl)piperazinyl)-5-phenylcyclohex-2-en-1-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting central nervous system disorders.
Biological Research: The compound is used in studies investigating receptor binding and signal transduction pathways.
Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in various industrial processes.
Mechanism of Action
The mechanism of action of 3-(4-(2-Fluorophenyl)piperazinyl)-5-phenylcyclohex-2-en-1-one involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The fluorophenyl group enhances its binding affinity to these receptors, modulating their activity and influencing signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
4-(2-Fluorophenyl)piperazine: Shares the piperazine and fluorophenyl moieties but lacks the cyclohexenone group.
5-Phenylcyclohex-2-en-1-one: Contains the cyclohexenone moiety but lacks the piperazine and fluorophenyl groups.
Uniqueness
3-(4-(2-Fluorophenyl)piperazinyl)-5-phenylcyclohex-2-en-1-one is unique due to the combination of its structural features, which confer specific pharmacological properties not observed in the individual components .
Properties
IUPAC Name |
3-[4-(2-fluorophenyl)piperazin-1-yl]-5-phenylcyclohex-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN2O/c23-21-8-4-5-9-22(21)25-12-10-24(11-13-25)19-14-18(15-20(26)16-19)17-6-2-1-3-7-17/h1-9,16,18H,10-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTZFWJBHKYZMMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=O)CC(C2)C3=CC=CC=C3)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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